molecular formula C2H8N2O B3057610 Ethanol, 1,2-diamino- CAS No. 83007-95-8

Ethanol, 1,2-diamino-

Cat. No. B3057610
CAS RN: 83007-95-8
M. Wt: 76.1 g/mol
InChI Key: XXMBEHIWODXDTR-UHFFFAOYSA-N
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Description

Ethanol, 1,2-diamino-, also known as Ethylenediamine, is an organic compound with the formula C2H4(NH2)2 . This colorless liquid has an ammonia-like odor and is a basic amine . It is a widely used building block in chemical synthesis, with approximately 500,000 tonnes produced in 1998 .


Synthesis Analysis

Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine .


Molecular Structure Analysis

The molecular formula of Ethanol, 1,2-diamino- is C2H8N2O . It has a molecular weight of 76.1 . The structure of Ethanol, 1,2-diamino- is a combination of carbon, hydrogen, nitrogen, and oxygen atoms .


Chemical Reactions Analysis

One of the chemical reactions involving 1,2-diamino compounds is the reductive amination of amino acid-derived β–keto esters . This reaction results in highly functionalized 1,2-diamino compounds .


Physical And Chemical Properties Analysis

The predicted boiling point of Ethanol, 1,2-diamino- is 233.7±25.0 °C . It has a predicted density of 1.139±0.06 g/cm3 . The pKa value is predicted to be 11.83±0.33 .

Scientific Research Applications

Synthesis and Chemical Properties

Ethanol, 1,2-diamino- and its derivatives have various applications in synthetic chemistry. A notable example includes the synthesis of 2-(2-(dialkylamino)ethylamino)ethanols, which involve the epoxide ring opening in styrene oxide by N,N-disubstituted ethylenediamines. This method demonstrates the ring opening mainly occurs at the bond between the oxygen atom and the less substituted carbon atom, leading to a mixture of products predominantly comprising the secondary diamino alcohol (Hoang et al., 2017).

Analytical Applications

In the field of analytical chemistry, ethanol derivatives play a crucial role. For instance, a study discusses the use of a macrocyclic Schiff base GdIII complex for enhancing the relaxation times in quantitative 2H NMR analysis of ethanol, significantly reducing the total time required for analysis (Tamburini et al., 2004).

Industrial Applications

Ethanol derivatives have industrial applications as well. They are used in the extraction of alcohols from water, which is vital in the production and purification processes in various industries. A study demonstrates that 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can effectively separate ethanol from water, which is crucial for ethanol production and purification in the industry (Chapeaux et al., 2008).

Fuel and Energy Research

Ethanol, 1,2-diamino- derivatives are significant in fuel and energy research. For example, their use in the synthesis of higher alcohols and as additives in fuels to improve quality and reduce emissions has been studied. A research found that ethanol addition to Diesel fuel leads to a reduction in CO, soot, and SO2 emissions, although it increases NOx emissions and causes a reduction in power (Can et al., 2004).

Environmental Science

In environmental science, ethanol derivatives are explored for CO2 capture and purification processes. A comparative study of solvent-free alkanolamines, including 2-(ethylamino)ethanol, for CO2 capture shows that these compounds can efficiently capture CO2 without dilution with additional solvents (Barzagli et al., 2016).

Safety And Hazards

Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .

Future Directions

The future directions of Ethanol, 1,2-diamino- could be related to its potential applications in the synthesis of other compounds. For instance, new synthetic strategies toward covalent organic frameworks are being explored . Additionally, technological advancements in the sustainable production of second-generation ethanol are being investigated .

properties

IUPAC Name

1,2-diaminoethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O/c3-1-2(4)5/h2,5H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMBEHIWODXDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462883
Record name Ethanol, 1,2-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 1,2-diamino-

CAS RN

83007-95-8
Record name Ethanol, 1,2-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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